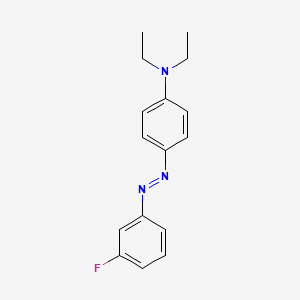

4-(Diethylamino)-3'-fluoroazobenzene

Descripción

4-(Diethylamino)-3'-fluoroazobenzene is an azobenzene derivative characterized by a diethylamino group at the para position of one benzene ring and a fluorine atom at the meta position of the adjacent ring. Azobenzene derivatives are widely studied for their photoresponsive properties, which make them valuable in molecular switches, optoelectronic devices, and drug delivery systems. The diethylamino group enhances electron-donating capacity, while the fluorine substituent introduces steric and electronic effects that modulate isomerization kinetics and thermal stability.

Propiedades

Número CAS |

107880-07-9 |

|---|---|

Fórmula molecular |

C16H18FN3 |

Peso molecular |

271.33 g/mol |

Nombre IUPAC |

N,N-diethyl-4-[(3-fluorophenyl)diazenyl]aniline |

InChI |

InChI=1S/C16H18FN3/c1-3-20(4-2)16-10-8-14(9-11-16)18-19-15-7-5-6-13(17)12-15/h5-12H,3-4H2,1-2H3 |

Clave InChI |

WBAPZYAUNDQWNB-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3’-fluoroazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable aromatic compound. One common method is as follows:

Diazotization: The starting material, 4-(Diethylamino)aniline, is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with 3-fluoroaniline in an alkaline medium to form the desired azobenzene compound.

The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(Diethylamino)-3’-fluoroazobenzene may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems ensures consistent product quality and minimizes the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-(Diethylamino)-3’-fluoroazobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the azo group (N=N) can yield hydrazo compounds or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

4-(Diethylamino)-3’-fluoroazobenzene has a wide range of applications in scientific research:

Chemistry: Used as a photochromic dye in studies of molecular switches and light-responsive materials.

Biology: Employed in the development of photoresponsive biomolecules for controlled biological processes.

Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.

Industry: Utilized in the manufacture of optical data storage devices and sensors.

Mecanismo De Acción

The mechanism of action of 4-(Diethylamino)-3’-fluoroazobenzene is primarily based on its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This change in molecular conformation can alter the compound’s physical and chemical properties, such as color and solubility, enabling its use in various applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

4-Dimethylaminoazobenzene

- Structural Differences: The dimethylamino group replaces diethylamino, reducing steric bulk and altering electron-donating capacity.

- Toxicity and Safety: 4-Dimethylaminoazobenzene is classified as highly toxic, requiring OSHA-mandated engineering controls (e.g., Class I Type B biological safety hoods) to prevent skin/eye exposure.

Oxybutynin Hydrochloride

- Functional Group Similarity: Both compounds feature a diethylamino moiety, but oxybutynin incorporates it into an esterified alkyne chain.

- Physicochemical Properties: Oxybutynin HCl is highly soluble in water and ethanol (99.5%), with a melting point of 124–129°C. The fluorine in 4-(Diethylamino)-3'-fluoroazobenzene likely reduces solubility in polar solvents compared to oxybutynin but enhances thermal stability due to halogen effects.

Fluorinated Azepines (e.g., 5-Fluoro-2-(diethylamino)-3,4,5-didehydroazepine)

- Reactivity : Fluorinated azepines react with t-butyllithium to yield alkylated products (e.g., 4- and 5-t-butyl derivatives) in a 2.5:1 ratio, independent of the halogen substituent (F or Cl).

- Comparison: The fluorine in 4-(Diethylamino)-3'-fluoroazobenzene may similarly stabilize intermediates during synthesis, though its planar aromatic system likely exhibits distinct isomerization kinetics compared to non-aromatic azepines.

Amiodarone Hydrochloride

- Structural Contrast: Amiodarone contains a diethylaminoethoxy group linked to a benzofuran-iodinated ketone.

- Functional Impact: The diethylaminoethoxy group in amiodarone enhances cardiac tissue targeting, whereas the fluorine in 4-(Diethylamino)-3'-fluoroazobenzene primarily modulates electronic properties for optical applications.

Key Research Findings

- Synthetic Pathways: Fluorinated azobenzenes like 4-(Diethylamino)-3'-fluoroazobenzene may form didehydroazepine intermediates during base-mediated reactions, similar to halogenoazepine derivatives.

- Safety Profiles: Diethylamino-containing compounds often require stringent handling protocols, though specific guidelines for 4-(Diethylamino)-3'-fluoroazobenzene remain undefined compared to dimethylamino analogs.

- Thermal and Optical Stability : Fluorine substitution is predicted to enhance thermal stability and redshift absorption spectra, critical for photodynamic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.